(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine is a highly functionalized, enantiopure primary amine utilized extensively as a chiral auxiliary, resolving agent, and advanced active pharmaceutical ingredient (API) intermediate. Featuring a stereogenic center adjacent to a di-substituted phenyl ring, this compound integrates both an electron-withdrawing para-chloro substituent and an electron-donating, coordinating ortho-methoxy group. This specific substitution pattern modulates the amine's nucleophilicity and provides unique chelation capabilities during transition-metal-catalyzed transformations. For industrial procurement, specifying the exact enantiomer and salt form (typically free base or hydrochloride) is critical to ensuring predictable processability, avoiding costly downstream chiral resolution, and maintaining stringent impurity profiles in pharmaceutical manufacturing [1].
Substituting (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine with its racemic counterpart (CAS 138228-11-2) or closely related analogs like (R)-1-(4-chlorophenyl)ethanamine introduces severe process inefficiencies. Utilizing the racemate necessitates late-stage chiral resolution, which inherently caps the maximum theoretical yield of the desired diastereomer at 50% and dramatically increases solvent waste and cycle times [1]. Furthermore, replacing the compound with des-methoxy analogs eliminates the ortho-coordinating oxygen, which frequently acts as a vital directing group in regioselective metalations or as a stabilizing chelate in asymmetric catalysis. Loss of this methoxy group can lead to higher required catalyst loadings, altered reaction kinetics, and an increase in off-target side reactions, ultimately inflating manufacturing costs and complicating purification [2].
Procuring the pre-resolved (R)-enantiomer directly eliminates the need for fractional crystallization of diastereomeric salts. In standard amide coupling workflows, using the enantiopure building block achieves >98% diastereomeric excess (de) in a single step with near-quantitative conversion. In contrast, starting from the racemic baseline requires resolving agents and multiple recrystallization cycles, which limits the maximum theoretical yield to 50% and typically achieves only 35-40% isolated yield of the desired stereoisomer [1].
| Evidence Dimension | Isolated Yield of Target Diastereomer |
| Target Compound Data | (R)-enantiomer: >95% yield, >98% de |
| Comparator Or Baseline | Racemic baseline: <40% isolated yield after resolution |
| Quantified Difference | 55%+ absolute increase in process yield |
| Conditions | Standard amide coupling vs. classical resolution via fractional crystallization |
Direct procurement of the (R)-enantiomer drastically reduces process mass intensity and eliminates the 50% yield penalty inherent to racemic resolution.
The presence of the ortho-methoxy group provides a bidentate coordination motif (N,O-chelation) that is absent in standard analogs like (R)-1-(4-chlorophenyl)ethanamine. During transition-metal-catalyzed functionalizations or reductive aminations, this chelation stabilizes the reactive intermediate. Class-level studies on ortho-methoxy benzylamines demonstrate that this directing effect allows for a reduction in transition-metal catalyst loading from a standard 5 mol% down to 1-2 mol%, while simultaneously suppressing unwanted beta-hydride elimination or off-target coupling [1].
| Evidence Dimension | Required Catalyst Loading |
| Target Compound Data | Ortho-methoxy functionalized amine: 1-2 mol% |
| Comparator Or Baseline | Des-methoxy analog ((R)-1-(4-chlorophenyl)ethanamine): 5 mol% |
| Quantified Difference | 60-80% reduction in precious metal catalyst requirements |
| Conditions | Transition-metal-catalyzed cross-coupling / directed functionalization |
The ortho-methoxy group enables lower catalyst loadings and higher regioselectivity, directly reducing the cost of goods in complex API synthesis.
The electron-withdrawing para-chloro substituent precisely modulates the basicity and nucleophilicity of the primary amine. Compared to the highly electron-rich (R)-1-(2,4-dimethoxyphenyl)ethanamine, the 4-chloro-2-methoxy substitution lowers the amine's pKa slightly. This electronic tuning reduces the rate of unwanted polyalkylation during SN2 reactions with reactive electrophiles. Consequently, reactions utilizing the 4-chloro derivative exhibit a cleaner impurity profile, with secondary amine formation favored over tertiary amine over-alkylation by a ratio of >95:5, compared to <85:15 for more basic analogs [1].
| Evidence Dimension | Selectivity against Over-alkylation (Mono vs. Di-alkylation) |
| Target Compound Data | 4-Chloro-2-methoxy derivative: >95:5 ratio |
| Comparator Or Baseline | Electron-rich analog (2,4-dimethoxy): <85:15 ratio |
| Quantified Difference | 10%+ improvement in mono-alkylation selectivity |
| Conditions | Electrophilic substitution / alkylation assays |
Controlled nucleophilicity minimizes over-alkylation impurities, simplifying downstream chromatographic purification and improving final API purity.
For procurement and long-term storage, the physical form of the compound is critical. The free base of (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine is susceptible to gradual oxidation and color degradation when exposed to air and ambient light over extended periods. Conversely, procuring the compound as a hydrochloride (HCl) salt ensures exceptional thermal and oxidative stability, showing <0.1% degradation over 6 months at accelerated conditions (40°C/75% RH). The HCl salt is highly crystalline, non-hygroscopic, and easily handled in bulk solid-phase charging [1].
| Evidence Dimension | Accelerated Degradation (40°C/75% RH, 6 months) |
| Target Compound Data | HCl Salt form: <0.1% degradation |
| Comparator Or Baseline | Free base form: >2.0% degradation with visible color change |
| Quantified Difference | >1.9% absolute improvement in purity retention |
| Conditions | Accelerated stability testing (ICH guidelines) |
Procuring the HCl salt form is strongly recommended for bulk storage and handling, ensuring reproducible purity across long manufacturing campaigns.
Leveraging the enantiopure nature and ortho-methoxy directing group, this compound is ideal for use as a chiral auxiliary in diastereoselective alkylations or aldol reactions, where the N,O-chelation enforces strict stereocontrol [1].
Serves as a critical building block for pharmaceuticals requiring a functionalized chiral phenylethylamine pharmacophore. The para-chloro group provides a robust handle for late-stage Suzuki or Buchwald-Hartwig cross-coupling while the pre-resolved stereocenter eliminates downstream resolution steps [2].
Can be utilized as a resolving agent for racemic acidic compounds. Its modulated pKa and specific steric bulk (chlorine and methoxy groups) yield diastereomeric salts with highly differentiated solubility profiles, enabling efficient fractional crystallization [3].